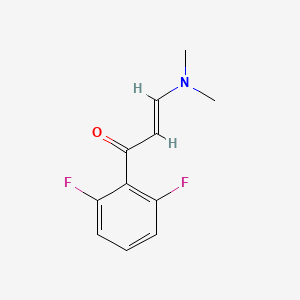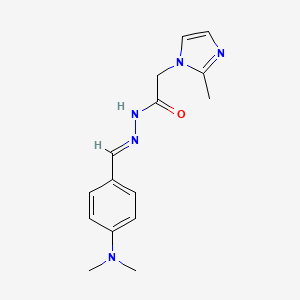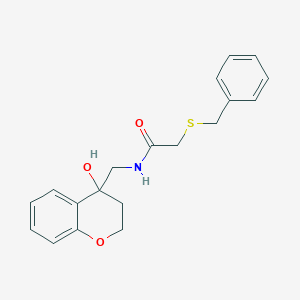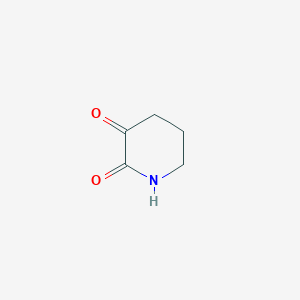
1-(methylsulfonyl)-N-(2-(thiophene-2-carboxamido)phenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-(methylsulfonyl)-N-(2-(thiophene-2-carboxamido)phenyl)piperidine-4-carboxamide" belongs to a class of compounds involving piperidine derivatives. These compounds are known for their biological activities and have been explored in various scientific studies. Piperidine derivatives are often synthesized for their potential applications in medicinal chemistry and pharmaceuticals.
Synthesis Analysis
Synthesis of piperidine derivatives, similar to "1-(methylsulfonyl)-N-(2-(thiophene-2-carboxamido)phenyl)piperidine-4-carboxamide," typically involves multi-step chemical processes. For instance, Khalid et al. (2014) describe the synthesis of related piperidine carbohydrazide derivatives starting from ethyl piperidine-4-carboxylate, followed by various reactions with sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of such piperidine derivatives is characterized using spectroscopic methods like IR, 1H-NMR, and EI-MS spectra. These techniques help in confirming the chemical structure and the presence of functional groups in the synthesized compounds. This was exemplified in the work of Khalid et al. (2014), where they characterized a series of piperidine derivatives (Khalid, Rehman, & Abbasi, 2014).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions due to the presence of functional groups like sulfonyl, carboxamide, and others. These reactions can be exploited to produce a wide range of derivatives with potential biological activities. For instance, compounds in the piperidine class have been evaluated for their enzyme inhibition activities, as demonstrated by Khalid et al. (2014) in their study on acetylcholinesterase and butyrylcholinesterase enzyme inhibition (Khalid, Rehman, & Abbasi, 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, depend on the nature of the substituents attached to the piperidine ring. These properties are crucial for determining the compound's applicability in different formulations and its behavior under physiological conditions.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological molecules, are central to understanding the pharmacological potential of these compounds. Studies often involve investigating their binding interactions with proteins or enzymes, as seen in molecular docking studies for enzyme inhibition (Khalid, Rehman, & Abbasi, 2014).
Applications De Recherche Scientifique
Antiacetylcholinesterase Activity
One area of research involves the synthesis and evaluation of piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing treatments for conditions like Alzheimer's disease. For instance, a study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-AChE activity. They discovered that substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups significantly enhanced activity, indicating the potential of such compounds in treating dementia-related symptoms Sugimoto et al., 1990.
Antibacterial Activity
Another research application of piperidine derivatives is in the development of new antibacterial agents. A study by Ajani et al. (2013) focused on synthesizing new N,N-diethyl amide bearing sulfonamides and evaluating their antibacterial efficacy. They found that compounds with a sulfonamide framework exhibited marked potency as antibacterial agents, highlighting the potential of such derivatives in combating bacterial infections Ajani et al., 2013.
Anticancer Potential
The anticancer potential of piperidine derivatives is also a significant area of research. A study by Rehman et al. (2018) synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents. Their findings suggest that certain derivatives exhibit strong anticancer activity, indicating their potential usefulness in developing new cancer treatments Rehman et al., 2018.
Chemical Synthesis and Characterization
In the realm of chemistry, research on piperidine derivatives includes their synthesis, characterization, and application in creating complex chemical structures. For example, the sulfomethylation of polyazamacrocycles, as described by Westrenen and Sherry (1992), provides a route to synthesize mixed-side-chain macrocyclic chelates, contributing to the development of advanced chemical compounds with potential applications in medical imaging and drug delivery Westrenen & Sherry, 1992.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[2-(thiophene-2-carbonylamino)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-27(24,25)21-10-8-13(9-11-21)17(22)19-14-5-2-3-6-15(14)20-18(23)16-7-4-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUINONEEYNLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2-(thiophene-2-carboxamido)phenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)


![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)

![(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile](/img/structure/B2490239.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)

![1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2490251.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2490253.png)
